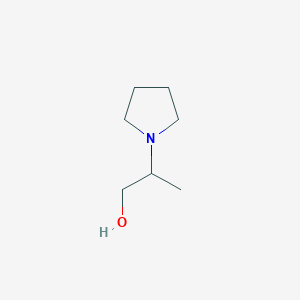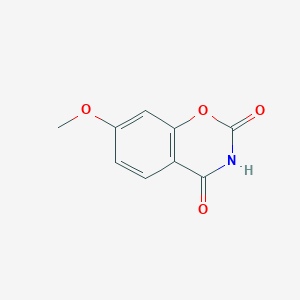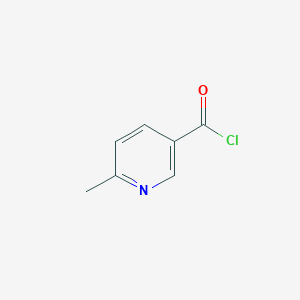
4'-甲基-2,3'-联吡啶
描述
4’-Methyl-2,3’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is a colorless oil and is an important isomer of the bipyridine family .
Synthesis Analysis
The synthesis of 4’-Methyl-2,3’-bipyridine involves various methods. A key intermediate in the synthesis of extended bipyridine ligands is 4-hydroxymethylene-4-methyl-2,2-bipyridine . Other methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst . There are also strategies for bipyridine synthesis involving sulfur and phosphorous compounds .Molecular Structure Analysis
The molecular structure of 4’-Methyl-2,3’-bipyridine is characterized by two pyridine rings connected by a single bond, with a methyl group attached to one of the rings .Chemical Reactions Analysis
Bipyridine compounds, including 4’-Methyl-2,3’-bipyridine, strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . They are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis
4’-Methyl-2,3’-bipyridine has a molecular weight of 170.21 g/mol, and its exact mass and monoisotopic mass are also 170.084398327 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 158 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .科学研究应用
- Ligand Properties : 4’-Methyl-2,3’-bipyridine (abbreviated as 4’-Me-2,3’-bipy) is an excellent ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions, forming stable complexes. These complexes play crucial roles in catalysis, sensing, and material design .
- Viologens : Quaternization of the nitrogen atoms in 4’-Me-2,3’-bipyridine generates viologens. These compounds exhibit good electrochemical properties, making them useful in redox processes, batteries, and sensors .
Coordination Chemistry and Ligands
Electrochemical Properties
未来方向
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . Thus, future research may focus on improving their synthesis methods and understanding their characteristics . New methods are being developed to address issues such as the strong coordination of the product with the metal center decreasing catalytic activity .
作用机制
Target of Action
4’-Methyl-2,3’-bipyridine is a member of the class of bipyridines . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The primary targets of 4’-Methyl-2,3’-bipyridine are likely to be metal centers, given that bipyridine compounds strongly coordinate with them .
Mode of Action
The mode of action of 4’-Methyl-2,3’-bipyridine is primarily through its interaction with its targets, the metal centers. The compound’s strong coordination with these centers can lead to a decrease in their catalytic activity . The exposed location of the nitrogen atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .
Biochemical Pathways
Given its structural similarity to other bipyridines, it may influence pathways involving transition-metal catalysis
Result of Action
Given its structural similarity to other bipyridines, it may have effects related to its role as a ligand in transition-metal catalysis
Action Environment
The action of 4’-Methyl-2,3’-bipyridine can be influenced by environmental factors. For instance, the compound’s solid-state form can be influenced by pressure and temperature conditions . The compound’s anhydrate ↔ hydrate interconversion shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .
属性
IUPAC Name |
4-methyl-3-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMDDZLGKQZLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621250 | |
| Record name | 4'-Methyl-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2,3'-bipyridine | |
CAS RN |
646534-78-3 | |
| Record name | 4'-Methyl-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 4'-methyl-2,3'-bipyridine play in the development of blue phosphorescent emitters?
A1: In the cited research, 4'-methyl-2,3'-bipyridine, specifically its 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative [(MeO)2pypy], serves as the main ligand in two new Iridium(III) complexes designed for blue phosphorescence []. These complexes, with the general formula Ir(C⁁N)2(L⁁X) where C⁁N represents (MeO)2pypy and L⁁X represents ancillary ligands (acetylacetonate or 2-picolinate), exhibit desirable photophysical properties for use in organic light-emitting diodes (OLEDs) [].
Q2: How does the structure of the Iridium(III) complexes containing 4'-methyl-2,3'-bipyridine contribute to their thermal stability?
A2: The Iridium(III) complexes incorporating the 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative display high thermal stability, with decomposition temperatures around 350 °C []. This stability is attributed to strong intermolecular interactions within the complex, likely influenced by the presence of the methoxy groups and the methyl group on the bipyridine ligand []. These groups can participate in various interactions, such as van der Waals forces and dipole-dipole interactions, contributing to the overall stability of the complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















